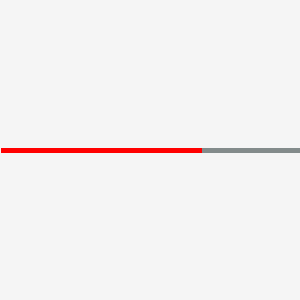
Nickel titanium tungsten oxide (NiTi20W2O47)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel titanium tungsten oxide (NiTi20W2O47) is a complex compound that combines the unique properties of nickel, titanium, and tungsten oxides. This compound is known for its exceptional mechanical properties, high thermal stability, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel titanium tungsten oxide can be synthesized using various methods, including hydrothermal synthesis, sol-gel processes, and solid-state reactions. One common approach involves the hydrothermal method, where nickel, titanium, and tungsten precursors are dissolved in a suitable solvent and subjected to high temperatures and pressures. This process results in the formation of the desired oxide compound.
Industrial Production Methods: In industrial settings, the production of nickel titanium tungsten oxide often involves large-scale hydrothermal synthesis or solid-state reactions. These methods are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired properties of the compound.
Chemical Reactions Analysis
Types of Reactions: Nickel titanium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nickel, titanium, and tungsten, each contributing to the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one metal ion with another, facilitated by complexing agents or chelating ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state oxides, while reduction can yield lower oxidation state compounds or elemental metals.
Scientific Research Applications
Nickel titanium tungsten oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical devices and implants.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Nickel titanium tungsten oxide is utilized in the production of high-performance coatings, sensors, and electronic devices due to its excellent electrical and thermal conductivity.
Mechanism of Action
Nickel titanium tungsten oxide can be compared with other similar compounds such as nickel titanium oxide (NiTiO3) and tungsten oxide (WO3). While all these compounds exhibit high thermal stability and resistance to corrosion, nickel titanium tungsten oxide stands out due to its unique combination of three different metal oxides. This combination imparts superior mechanical properties and a broader range of applications.
Comparison with Similar Compounds
- Nickel titanium oxide (NiTiO3)
- Tungsten oxide (WO3)
- Nickel tungsten oxide (NiWO4)
Properties
CAS No. |
69011-05-8 |
|---|---|
Molecular Formula |
NiO47Ti20W2-12 |
Molecular Weight |
2135.7 g/mol |
IUPAC Name |
nickel(2+);oxygen(2-);titanium(4+);tungsten |
InChI |
InChI=1S/Ni.47O.20Ti.2W/q+2;47*-2;20*+4;; |
InChI Key |
ALQYUQWIMOGXLP-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ni+2].[W].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)

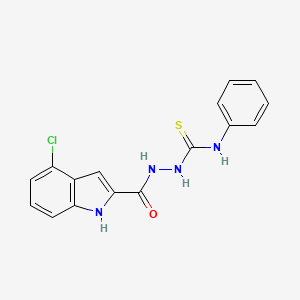
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
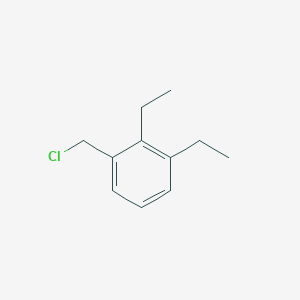
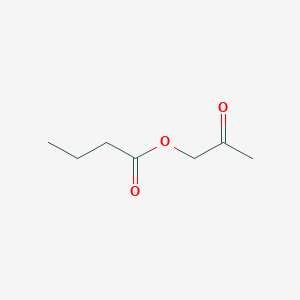
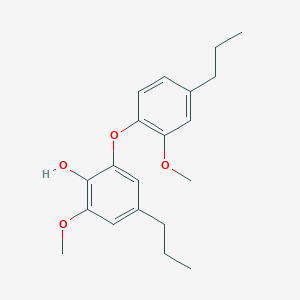

![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
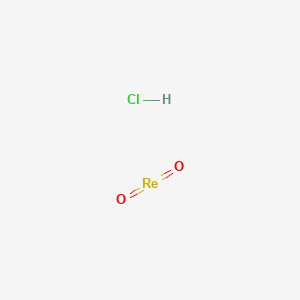
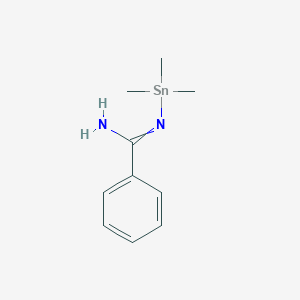

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
